
N,N'-Dicyclopentyl-ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dicyclopentyl-ethylenediamine is an organic compound that belongs to the class of ethylenediamine derivatives It is characterized by the presence of two cyclopentyl groups attached to the nitrogen atoms of the ethylenediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dicyclopentyl-ethylenediamine typically involves the reaction of ethylenediamine with cyclopentyl halides under basic conditions. One common method includes the use of cyclopentyl bromide and ethylenediamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of N,N’-Dicyclopentyl-ethylenediamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dicyclopentyl-ethylenediamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions with alkyl halides or acyl halides can introduce various functional groups onto the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl halides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include amine oxides, secondary amines, and various substituted ethylenediamine derivatives.
Applications De Recherche Scientifique
N,N’-Dicyclopentyl-ethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is utilized in the synthesis of specialty chemicals, polymers, and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of N,N’-Dicyclopentyl-ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Its ability to donate and accept electrons makes it a versatile compound in redox reactions and other chemical processes.
Comparaison Avec Des Composés Similaires
N,N’-Dimethylethylenediamine: This compound has two methyl groups attached to the nitrogen atoms and is used in similar applications but has different steric and electronic properties.
N,N’-Diethylethylenediamine: With ethyl groups attached to the nitrogen atoms, this compound is used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.
N,N’-Dibenzylethylenediamine: Featuring benzyl groups, this compound is used in the synthesis of more complex organic molecules and has distinct reactivity compared to N,N’-Dicyclopentyl-ethylenediamine.
Uniqueness: N,N’-Dicyclopentyl-ethylenediamine is unique due to the presence of cyclopentyl groups, which impart specific steric and electronic effects that influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Propriétés
Numéro CAS |
10150-40-0 |
|---|---|
Formule moléculaire |
C12H24N2 |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
N,N'-dicyclopentylethane-1,2-diamine |
InChI |
InChI=1S/C12H24N2/c1-2-6-11(5-1)13-9-10-14-12-7-3-4-8-12/h11-14H,1-10H2 |
Clé InChI |
LOZMWNGDZJWPDR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NCCNC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


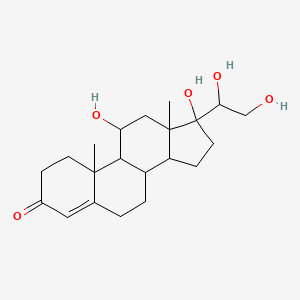
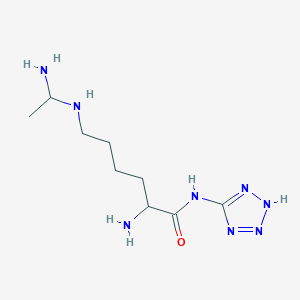


![2-[4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid](/img/structure/B12294555.png)

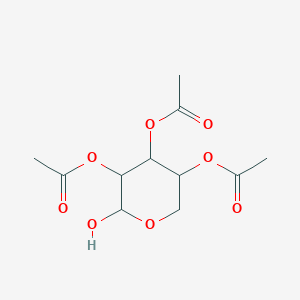
![11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B12294588.png)

![N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B12294596.png)
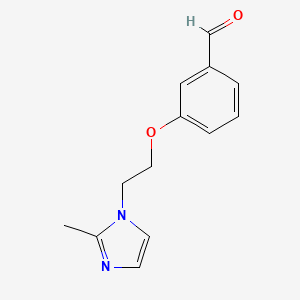
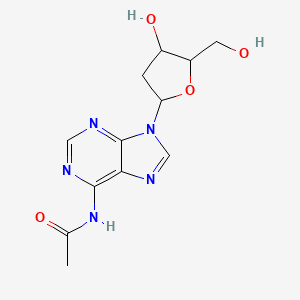
![Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-](/img/structure/B12294632.png)
![N-[3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide](/img/structure/B12294638.png)
